molecular formula C13H13N3O2 B5732217 N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

Katalognummer B5732217
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: CAJITGFONOSGLR-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide, also known as PD0325901, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to be effective in inhibiting the activity of mitogen-activated protein kinase (MAPK), which plays a key role in cell proliferation, differentiation, and survival. In

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide inhibits the activity of MAPK by binding to the ATP-binding site of MAPK kinase (MEK), which is an upstream regulator of MAPK. By inhibiting the activity of MEK, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide prevents the activation of MAPK, which in turn leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide is its specificity for MEK, which makes it a valuable tool for studying the role of MAPK in various cellular processes. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for the development of cancer therapies. However, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has some limitations for lab experiments, including its solubility in water and its short half-life in vivo.

Zukünftige Richtungen

There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide in scientific research. One area of research is the development of combination therapies that include N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide and other inhibitors of the MAPK pathway. Another area of research is the development of new analogs of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide that have improved solubility and pharmacokinetic properties. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide may also be useful in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesemethoden

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-furancarboxaldehyde, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study the role of MAPK in various cellular processes. It has been found to be effective in inhibiting the growth of cancer cells, and has been used in preclinical studies for the treatment of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has also been used in research related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-8-10(2)15-13(14-9)16-12(17)6-5-11-4-3-7-18-11/h3-8H,1-2H3,(H,14,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJITGFONOSGLR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.